2-METHOXY-N-(4-METHOXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Description
Properties
IUPAC Name |
2-methoxy-N-(4-methoxyphenyl)-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-15-5-3-14(4-6-15)20-19(22)17-13-16(7-8-18(17)26-2)28(23,24)21-9-11-27-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDMPVXGSONCRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-(4-METHOXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Reduction of the nitro group to an amine.
Sulfonylation: Introduction of the sulfonyl group using a sulfonyl chloride reagent.
Amidation: Formation of the amide bond by reacting the amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-(4-METHOXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy groups to hydroxyl groups.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of the methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield hydroxyl derivatives, while reduction of the sulfonyl group would produce a sulfide derivative.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 2-Methoxy-N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)benzamide serves as a valuable building block for synthesizing more complex molecules. Its sulfonamide functionality allows it to participate in various chemical reactions, including:
- Substitution Reactions : The compound can undergo nucleophilic substitution, enabling the introduction of different functional groups.
- Coupling Reactions : It can be used in coupling reactions to form larger organic frameworks.
Biology
The compound has been investigated for its biological activities, particularly its potential as an antimicrobial and anticancer agent:
- Antimicrobial Activity : Preliminary studies indicate that the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis.
- Anticancer Potential : Research has shown that derivatives of this compound can induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation and survival pathways.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential:
- Enzyme Inhibition : Studies suggest that it may act as an inhibitor of specific enzymes linked to cancer progression and other diseases.
- Drug Development : Its unique structure makes it a candidate for further development into novel therapeutic agents targeting various diseases.
Case Study 1: Anticancer Activity
A study evaluating the anticancer effects of similar sulfonamide derivatives found that compounds with a morpholine moiety exhibited significant cytotoxicity against various human cancer cell lines. For instance, one derivative demonstrated an EC50 value of 1.9 µM against pancreatic carcinoma cells (MIA PaCa-2), indicating potent anti-proliferative activity and the ability to induce apoptosis through cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Efficacy
Research on related sulfonamide compounds has highlighted their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of dihydropteroate synthase, a key enzyme in bacterial folate biosynthesis, thus preventing bacterial growth .
Industrial Applications
The industrial relevance of this compound lies in its potential use in developing new materials and formulations:
- Pharmaceutical Formulations : Its properties can be exploited in creating effective drug formulations that enhance bioavailability and therapeutic efficacy.
- Material Science : The compound may also find applications in creating polymers or coatings with specific functional properties due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-(4-METHOXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of a specific enzyme.
Receptor Modulation: Interacting with a receptor to modulate its activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(4-methoxyphenyl)benzamide: Lacks the sulfonyl and morpholinyl groups.
N-(4-methoxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide: Lacks the methoxy group on the benzene ring.
2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide: Lacks the methoxy group on the phenyl ring.
Uniqueness
The presence of both methoxy groups and the morpholin-4-ylsulfonyl group in 2-METHOXY-N-(4-METHOXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE makes it unique compared to similar compounds. These functional groups may confer specific biological activities or chemical reactivity that are not present in the other compounds.
Biological Activity
2-Methoxy-N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. Characterized by its structural features, including a methoxy group and a morpholine ring, this compound belongs to the benzamide class, known for diverse pharmacological properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features:
- Methoxy groups : Enhancing lipophilicity and potentially increasing bioavailability.
- Morpholine ring : Known for its role in medicinal chemistry and potential interactions with biological targets.
- Sulfonamide group : Associated with antibacterial and anticancer properties.
Research indicates that this compound exhibits inhibitory effects on various enzyme systems, particularly those involved in cancer and inflammatory pathways. The sulfonamide functionality is crucial for its biological activity, as it can inhibit specific enzymes such as h-NTPDases, which are involved in nucleotide metabolism .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it has shown significant activity against MDA-MB-468 breast cancer cells, leading to cell cycle arrest in the G2/M phase . Notably, in animal models, administration of similar compounds has resulted in substantial tumor growth suppression .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals that this compound may offer enhanced solubility and bioavailability. The following table summarizes key structural features and biological activities of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide | Chloro substitution on benzene ring | Anticancer activity |
| N-(4-Methylpiperazin-1-yl)-2-methoxybenzamide | Piperazine ring instead of morpholine | Antidepressant properties |
| 2-Methoxy-N-(4-nitrophenyl)benzamide | Nitro group instead of sulfonamide | Antimicrobial activity |
This table highlights the unique combination of functional groups in this compound that may confer selective inhibition capabilities compared to other derivatives.
In Vivo Studies
In vivo studies involving similar benzamide derivatives have shown promising results. For example, a study demonstrated that an analog of this compound significantly reduced tumor size in a xenograft model without causing notable weight loss in subjects . This suggests a favorable therapeutic index and potential for clinical applications.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies indicate strong binding affinities with proteins linked to nucleotide metabolism, further elucidating the compound's mechanism of action .
Q & A
Q. What are the optimal synthetic routes for 2-methoxy-N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)benzamide?
The compound is synthesized via a multi-step reaction sequence involving sulfonylation and coupling reactions. Key steps include:
- Sulfonylation : Introducing the morpholine sulfonyl group at the 5-position of the benzamide scaffold using morpholine-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Coupling : Reacting 2-methoxy-5-(morpholine-4-sulfonyl)benzoic acid derivatives with 4-methoxyaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
Yields typically range from 74% to 79%, with purity confirmed by HPLC (>95%) and elemental analysis .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy groups at 2- and 4-positions, sulfonyl resonance at ~3.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNOS) .
- Melting Point Analysis : Consistency in melting points (e.g., 125–127°C) confirms batch reproducibility .
Q. What functional groups dictate its chemical reactivity?
- Morpholine Sulfonyl Group : Participates in hydrogen bonding (e.g., with water or protein residues) and influences solubility .
- Methoxy Groups : Electron-donating effects stabilize the benzamide core and modulate electronic properties for target interactions .
- Amide Bond : Susceptible to hydrolysis under acidic/basic conditions, requiring pH-controlled storage .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
Q. How to design experiments to study hydrogen bonding in its crystal structure?
- Crystallization : Use slow evaporation from polar solvents (e.g., ethanol/water mixtures) to obtain single crystals .
- X-ray Diffraction : Refine data with SHELXL to map hydrogen bonds (e.g., O–H···O or N–H···O interactions) and quantify bond lengths/angles .
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R_2$$^2(8) rings) and predict packing efficiency .
Q. What strategies improve bioactivity via modification of the morpholine sulfonyl group?
- Substitution : Replace morpholine with piperidine or thiomorpholine to alter steric/electronic profiles .
- Bioisosteres : Introduce sulfonamide bioisosteres (e.g., phosphonates) to enhance metabolic stability .
- SAR Studies : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituent effects with activity .
Q. How to address low yield in the final amidation step?
- Optimization :
- Use coupling agents like HATU instead of EDC for sterically hindered amines .
- Monitor reaction progress via TLC or in-situ IR to identify by-products (e.g., unreacted acid or dimerization) .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) before final coupling .
Contradictions and Limitations
- Synthetic Yields : Variations in yields (74–79%) may arise from impurities in sulfonyl chloride reagents or incomplete amidation .
- Biological Activity : While structural analogs show promise in medicinal chemistry (e.g., kinase inhibition), the exact target profile of this compound remains unverified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
